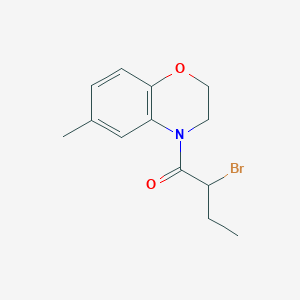

4-(2-bromobutanoyl)-6-methyl-3,4-dihydro-2H-1,4-benzoxazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

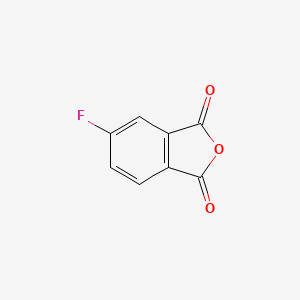

The compound "4-(2-bromobutanoyl)-6-methyl-3,4-dihydro-2H-1,4-benzoxazine" is a derivative of the 1,4-benzoxazine class, which is a heterocyclic compound containing an oxygen and a nitrogen atom in a seven-membered fused ring system. This class of compounds is known for its diverse range of biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of related 1,4-benzoxazine derivatives has been explored in various studies. For instance, a regioselective 2,4-dibromohydration of conjugated enynes has been reported for the synthesis of 2-(2,4-dibromobut-2-enoyl)benzoate, which is an important synthon for the synthesis of compounds like phthalazin-1(2H)-one . Another study describes the synthesis of substituted 4H-1,2-benzoxazines with electron-withdrawing substituents on the benzene ring, which can be used as precursors for oxygen-functionalized aromatic compounds . Additionally, substituted 2H-1,4-benzoxazines have been synthesized from substituted 2-amino phenols and 1,2-dibromoethane, yielding good to excellent yields .

Molecular Structure Analysis

The molecular structure of 1,4-benzoxazine derivatives can be complex, with the potential for various substituents to influence the overall conformation and reactivity of the molecule. For example, in the case of 4-[(E)-4-Bromobenzylideneamino]-3-[1-(4-isobutylphenyl)ethyl]-1H-1,2,4-triazole-5(4H)-thione, the presence of a 4-bromobenzylidene group introduces a degree of disorder in the molecular structure .

Chemical Reactions Analysis

1,4-Benzoxazine derivatives can undergo a variety of chemical reactions. The reaction of 6-bromocyclohepta[b][1,4]benzoxazine with o-aminophenol, for example, yields various products depending on the reaction conditions, demonstrating the versatility of these compounds in synthetic chemistry . Ring-opening reactions of 2-(benzylamino)-2H-1,4-benzoxazin-3(4H)-ones under alkaline and acidic conditions have also been observed, leading to the formation of 2-aminophenol derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,4-benzoxazine derivatives are influenced by the nature of the substituents attached to the core structure. For instance, the hypolipidemic properties of 4H-3,1-benzoxazin-4-ones have been studied, with the finding that certain substituents at specific positions can significantly alter plasma lipid levels in rats . The chemoselectivity of 6-bromo-2-methyl-3,1-benzoxazin-4-one towards amines, Schiff bases, and azines has also been explored, revealing insights into the reactivity of these compounds .

Mechanism of Action

Target of Action

Compounds with similar structures, such as 4-bromobutyryl chloride , are often used as cross-linking reagents in biochemical research, suggesting that they may interact with a variety of biological targets.

Mode of Action

Based on its structural similarity to other brominated compounds, it may act through a radical mechanism . The bromine atom, being a good leaving group, could potentially be displaced by a nucleophile, leading to the formation of a new bond .

Biochemical Pathways

Brominated compounds often participate in radical reactions, which can initiate chain reactions and affect a variety of biochemical pathways .

Result of Action

Given its potential for radical reactions, it could potentially cause significant changes in cellular function and structure .

Safety and Hazards

properties

IUPAC Name |

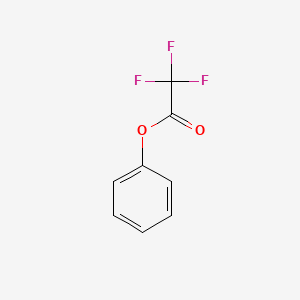

2-bromo-1-(6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)butan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNO2/c1-3-10(14)13(16)15-6-7-17-12-5-4-9(2)8-11(12)15/h4-5,8,10H,3,6-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEPSWUJICNXFDE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N1CCOC2=C1C=C(C=C2)C)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.